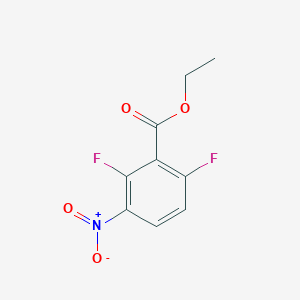

Ethyl 2,6-difluoro-3-nitrobenzoate

Description

Ethyl 2,6-difluoro-3-nitrobenzoate (CAS: 150368-36-8) is a fluorinated nitrobenzoate ester with the molecular formula C₉H₇F₂NO₄ and a molecular weight of 231.16 g/mol . This compound is characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position, esterified with an ethyl group. It is typically stored under sealed, dry conditions at room temperature to maintain stability .

The compound’s GHS hazard warnings include precautions against inhalation, skin contact, and eye exposure, with specific preventive measures such as using protective gloves and ensuring adequate ventilation .

Properties

IUPAC Name |

ethyl 2,6-difluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIKETTVAGMFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-difluoro-3-nitrobenzoate typically involves the nitration of 2,6-difluorobenzoic acid followed by esterification. The nitration process introduces the nitro group at the meta position relative to the fluorine atoms. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The esterification step involves the reaction of the nitrated product with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: 2,6-difluoro-3-aminobenzoic acid ethyl ester.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2,6-difluoro-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,6-difluoro-3-nitrobenzoate finds applications in several areas of scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the design of novel materials with specific electronic and optical properties due to the presence of fluorine atoms.

Chemical Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-nitrobenzoate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally analogous compound to ethyl 2,6-difluoro-3-nitrobenzoate is mthis compound (CAS: 84832-01-9), which replaces the ethyl ester group with a methyl group. Key differences include:

| Property | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C₉H₇F₂NO₄ | C₈H₅F₂NO₄ |

| Molecular Weight (g/mol) | 231.16 | 217.13 |

| Boiling Point (°C) | Not reported | 318.32 (at 760 mmHg) |

| Density (g/cm³) | Not reported | 1.471 |

| Storage Conditions | Sealed, dry, room temperature | Not explicitly stated |

The ethyl derivative’s larger ester group increases its molecular weight by ~14 g/mol compared to the methyl analog, which may influence solubility, reactivity, and volatility .

Physicochemical and Analytical Properties

Mthis compound has been studied for its collision cross-section (CCS) values in mass spectrometry, with predicted CCS values ranging from 137.4–149.4 Ų depending on adduct formation (e.g., [M+H]⁺, [M+Na]⁺) . No equivalent data exists for the ethyl analog in the provided evidence, though its bulkier structure would likely result in higher CCS values due to increased molecular volume.

Biological Activity

Ethyl 2,6-difluoro-3-nitrobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.

This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoate structure. This unique configuration enhances its chemical reactivity and biological activity. The molecular formula is CHFNO, with a molecular weight of approximately 244.18 g/mol.

The biological activity of this compound is primarily attributed to the interactions between its nitro group and biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Reduced nitro species can bind covalently to DNA, causing nuclear damage and cell death .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, functioning through mechanisms that generate toxic intermediates .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Nitro-containing compounds are often first-line treatments for infections caused by various microorganisms. The mechanism involves the reduction of the nitro group to form reactive species that damage microbial DNA .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been observed to induce apoptosis in human hepatocellular carcinoma cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-nitrobenzoate | CHNO | Lacks fluorine; different reactivity |

| Ethyl 2,4-difluoro-3-nitrobenzoate | CHFNO | Different fluorine positions |

| Methyl 2,4-difluoro-6-nitrobenzoate | CHFNO | Contains a methyl group instead of ethyl |

The positioning of the fluorine atoms and the nitro group significantly influence the compound's reactivity and biological properties.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.